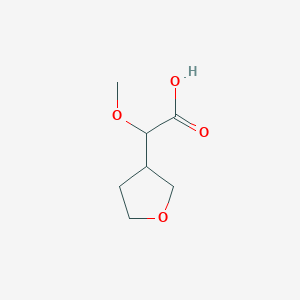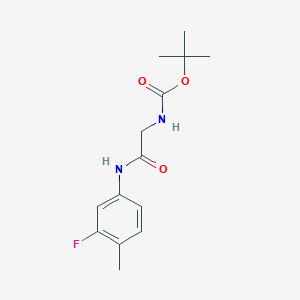
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide, also known as Boc-3-Fluoro-4-Methylphenylalanine, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Boc-3-Fluoro-4-Methylphenylalanine has been studied extensively for its ability to modify proteins and peptides, making it a valuable tool in the field of biochemistry.
Mécanisme D'action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine is not fully understood. However, it is believed that the fluorine atom in the molecule can interact with nearby amino acid residues, altering the conformation of the peptide or protein. This can lead to changes in the biological activity of the molecule.
Biochemical and Physiological Effects:
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the stability of peptides and proteins, making them more resistant to degradation. It has also been shown to alter the biological activity of peptides and proteins, making them more or less active depending on the specific molecule being modified.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine in lab experiments is its ability to modify peptides and proteins in a specific and controlled manner. This can be useful for studying the biological activity of specific molecules, as well as for developing new drugs and therapies. However, there are also some limitations to using this compound. For example, the synthesis of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine can be challenging and time-consuming, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research involving N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine. One area of interest is the development of new drugs and therapies based on modified peptides and proteins. Another area of interest is the study of the biological activity of specific molecules, which could lead to a better understanding of disease processes and potential treatments. Additionally, further research is needed to fully understand the mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine and its effects on peptides and proteins.
Méthodes De Synthèse
The synthesis of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine involves several steps. First, 3-fluoro-4-methylphenylalanine is prepared by reacting 3-fluoro-4-methylphenylacetic acid with N-carbobenzyloxyglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected using tetrabutylammonium fluoride (TBAF) to remove the carbobenzyloxy (Cbz) protecting group, yielding N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine.
Applications De Recherche Scientifique
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine has been used in a variety of scientific research applications. One of the most common uses is in the modification of peptides and proteins. This compound can be used to introduce fluorine atoms into amino acid sequences, which can have a significant impact on the properties of the resulting peptide or protein. For example, the introduction of fluorine atoms can increase the hydrophobicity of a peptide or protein, making it more resistant to degradation by proteases.
Propriétés
IUPAC Name |
tert-butyl N-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9-5-6-10(7-11(9)15)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVVUHKEWIVFND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2383096.png)



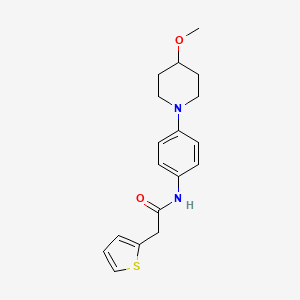
![3-[[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2383106.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2383109.png)
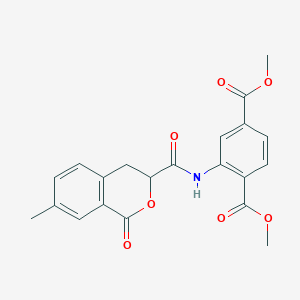
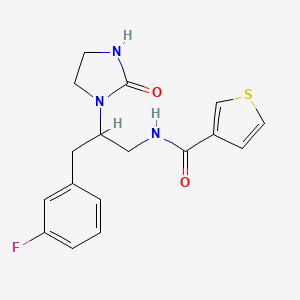

![1-(4-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2383114.png)
![3-Cyclopropyl-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2383115.png)

